1-(3,5-Dichloro-2,6-dihydroxy-4-methoxyphenyl-)-1-pentanone
1-(3,5-Dichloro-2,6-dihydroxy-4-methoxyphenyl-)-1-pentanone
1-(3,5-dichloro-2,6-dihydroxy-4-methoxyphenyl)pentan-1-one is a differentiation-inducing factor that is pentaphenone bearing two chloro substituents at positions 3 and 5, two hydroxy substituents at positions 2 and 6 as well as a single methoxy substituent at position 4. A secreted, chlorinated molecule that controls cell fate during development of Dictyostelium cells. It has a role as a eukaryotic metabolite and a signalling molecule. It is a dichlorobenzene, a differentiation-inducing factor, a monomethoxybenzene and a member of resorcinols.
Brand Name:
Vulcanchem
CAS No.:
113411-16-8
VCID:
VC20852366
InChI:
InChI=1S/C12H14Cl2O4/c1-3-4-5-6(15)7-10(16)8(13)12(18-2)9(14)11(7)17/h16-17H,3-5H2,1-2H3
SMILES:
CCCCC(=O)C1=C(C(=C(C(=C1O)Cl)OC)Cl)O
Molecular Formula:
C12H14Cl2O4
Molecular Weight:
293.14 g/mol
1-(3,5-Dichloro-2,6-dihydroxy-4-methoxyphenyl-)-1-pentanone
CAS No.: 113411-16-8
Cat. No.: VC20852366
Molecular Formula: C12H14Cl2O4
Molecular Weight: 293.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 1-(3,5-dichloro-2,6-dihydroxy-4-methoxyphenyl)pentan-1-one is a differentiation-inducing factor that is pentaphenone bearing two chloro substituents at positions 3 and 5, two hydroxy substituents at positions 2 and 6 as well as a single methoxy substituent at position 4. A secreted, chlorinated molecule that controls cell fate during development of Dictyostelium cells. It has a role as a eukaryotic metabolite and a signalling molecule. It is a dichlorobenzene, a differentiation-inducing factor, a monomethoxybenzene and a member of resorcinols. |
|---|---|
| CAS No. | 113411-16-8 |
| Molecular Formula | C12H14Cl2O4 |
| Molecular Weight | 293.14 g/mol |
| IUPAC Name | 1-(3,5-dichloro-2,6-dihydroxy-4-methoxyphenyl)pentan-1-one |
| Standard InChI | InChI=1S/C12H14Cl2O4/c1-3-4-5-6(15)7-10(16)8(13)12(18-2)9(14)11(7)17/h16-17H,3-5H2,1-2H3 |
| Standard InChI Key | VZEUMRXJWIAEOK-UHFFFAOYSA-N |
| SMILES | CCCCC(=O)C1=C(C(=C(C(=C1O)Cl)OC)Cl)O |
| Canonical SMILES | CCCCC(=O)C1=C(C(=C(C(=C1O)Cl)OC)Cl)O |
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